1-Boc-4-Bocamino-indoline

Description

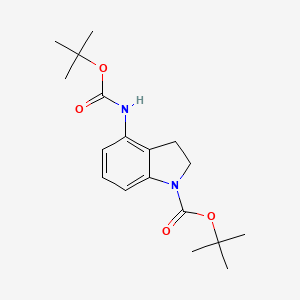

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)23-15(21)19-13-8-7-9-14-12(13)10-11-20(14)16(22)24-18(4,5)6/h7-9H,10-11H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHBCGKSOKSNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401118915 | |

| Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-93-9 | |

| Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 4 Bocamino Indoline

Strategies for Indoline (B122111) Core Construction

The formation of the indoline ring system with a functional group at the C4 position, suitable for conversion to an amino group, can be achieved through two primary strategies: the reduction of appropriately substituted indole (B1671886) precursors or the de novo construction of the bicyclic system.

Reduction of Indole Precursors to Indoline Ring Systems

A common and direct route to the 4-aminoindoline core involves the reduction of a 4-nitroindole (B16737) precursor. This method leverages the availability of substituted indoles and the well-established chemistry of nitro group reduction.

A key intermediate in this pathway is 4-nitroindole. The synthesis of this precursor can be accomplished through various methods, including the Leimgruber-Batcho indole synthesis, which allows for the preparation of a range of substituted indoles. clockss.org Once 4-nitroindole is obtained, the indoline core is formed by the reduction of the indole double bond, which can be followed by or performed concurrently with the reduction of the nitro group.

A reported multi-step synthesis starts with the protection of the indole nitrogen of 4-nitroindole with a triisopropylsilyl (TIPS) group to yield 4-nitro-1-(triisopropylsilyl)-1H-indole. acs.org The subsequent reduction of the nitro group is achieved via catalytic hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acs.org The reaction is generally performed in a solvent such as ethanol. This process yields 1-(triisopropylsilyl)-1H-indol-4-amine. acs.org The reduction of the indole to the indoline can also be achieved through catalytic hydrogenation, often under more forcing conditions or with specific catalysts that favor the reduction of the pyrrole (B145914) ring. sci-hub.se For instance, catalytic and heterogeneous hydrogenation using platinum on carbon (Pt/C) in the presence of an acid like p-toluenesulfonic acid (pTSA) in water has been shown to be effective for converting indoles to indolines. sci-hub.se

The following table summarizes the key reaction in the reduction of a 4-nitroindole precursor:

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Nitro-1-(triisopropylsilyl)-1H-indole | H₂, 10% Pd/C, Ethanol | 1-(Triisopropylsilyl)-1H-indol-4-amine | acs.org |

| Unprotected Indoles | H₂, Pt/C, p-TSA, Water | Indolines | sci-hub.se |

It is important to note that the choice of reducing agent and reaction conditions is crucial to selectively reduce the desired functionalities without affecting other parts of the molecule.

De Novo Cyclization Routes to Substituted Indolines

De novo synthesis offers an alternative approach to constructing the indoline skeleton, building the ring system from acyclic precursors. This strategy can provide access to substitution patterns that are challenging to achieve through the functionalization of pre-existing indole rings.

One such de novo strategy involves an inverse-electron demand Diels-Alder (IEDDA) reaction. acs.orgnih.gov This methodology can be applied to the synthesis of C-4 functionalized indoline scaffolds. The process involves the reaction of a 2-halothiophene-1,1-dioxide with an enamide to form a cycloadduct. This intermediate then undergoes a selective elimination-aromatization sequence to yield a C-4 halogenated indoline. acs.org The halogen at the C4 position can then serve as a handle for further functionalization, including the introduction of an amino group through nucleophilic substitution or cross-coupling reactions.

Another innovative de novo approach utilizes a visible-light-induced [4+1]-annulation strategy between alkyl aryl tertiary amines and diazoesters. chemrxiv.org This method avoids the need for expensive metal catalysts and oxidants. While this particular study focuses on a broad range of functionalized indolines, the principles of constructing the indoline ring through cyclization of acyclic precursors are highlighted.

A further example of de novo synthesis leading to 4-functionalized indoles, which can then be reduced to indolines, starts from 2,3-dihalophenol derivatives. The key steps are a Smiles rearrangement followed by a Sonogashira coupling and a sodium hydroxide-mediated cyclization. rsc.org This route provides access to 4-halo-1H-indoles, which are versatile intermediates for the introduction of an amino group at the C4 position.

Installation of Boc Protecting Groups

The introduction of the two tert-butyloxycarbonyl (Boc) protecting groups onto the indoline nitrogen (N1) and the C4-amino group is a critical phase in the synthesis of the target compound. The sequence and conditions of these protection steps are vital for achieving the desired 1-Boc-4-Bocamino-indoline.

Selective N1-Boc Protection of the Indoline Nitrogen

The protection of the indoline nitrogen is typically the first step in the sequence of Boc group installations. The N-Boc group serves to modulate the reactivity of the indoline ring and prevent unwanted side reactions in subsequent steps. The protection is generally achieved by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgfishersci.co.ukjk-sci.com

Commonly used bases include 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (TEA), or sodium hydroxide. fishersci.co.ukjk-sci.com The reaction is often carried out in solvents like acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. wikipedia.orgfishersci.co.uk The choice of solvent and base can be optimized to ensure high yields and selectivity. For instance, the protection of 4-aminoindoline would first lead to the formation of 1-Boc-4-aminoindoline under controlled conditions that favor the more nucleophilic indoline nitrogen over the aromatic amine.

Stereoselective Introduction of the C4-Amino Functionality

The direct stereoselective introduction of an amino group at the C4 position of an indoline ring is a challenging synthetic transformation. The primary methods for introducing the C4-amino group, such as the reduction of a 4-nitroindole precursor, result in a racemic or achiral product as the amino group is introduced onto a planar aromatic ring before or during the reduction to the non-planar indoline. acs.orgjst.go.jp

While there have been significant advances in the stereoselective synthesis of indolines with substituents at other positions, particularly C2 and C3, through methods like asymmetric hydrogenation or organocatalysis, specific and established protocols for the direct, stereoselective C4-amination are not widely reported. sci-hub.se Research into the stereoselective synthesis of polycyclic indolines has demonstrated the construction of multiple contiguous stereocenters, but these methods are often complex and substrate-specific. rsc.org

Therefore, in the context of synthesizing this compound, the C4-amino group is typically introduced in a non-stereoselective manner. If a specific stereoisomer is required, resolution of the racemic 4-aminoindoline or a downstream intermediate would be necessary. This represents an area with potential for future development in synthetic methodology.

Subsequent Boc Protection of the C4-Amino Group

Following the protection of the indoline nitrogen, the final step is the protection of the C4-amino group with a second Boc group. This is accomplished by reacting 1-Boc-4-aminoindoline with Boc₂O. To achieve the di-Boc protected product, more forcing conditions may be required compared to the initial N1-protection. acs.org

In a reported synthesis of a related di-Boc protected aminoindole, the initial mono-Boc protection was followed by treatment with n-butyl lithium and then Boc anhydride (B1165640) to install the second Boc group on the amino substituent. acs.org The use of a strong base like n-butyl lithium deprotonates the N-H of the Boc-protected amine, increasing its nucleophilicity for the reaction with a second equivalent of Boc₂O. This results in the formation of the target compound, this compound.

The following table summarizes the protection of the amino groups:

| Substrate | Reagents and Conditions | Product | Reference |

| 4-Aminoindoline | Boc₂O, DMAP/TEA | 1-Boc-4-aminoindoline | wikipedia.orgfishersci.co.uk |

| 1-Boc-4-aminoindoline | n-BuLi, Boc₂O | This compound | acs.org |

The careful execution of these protection steps ensures the successful synthesis of this compound, a versatile intermediate for further chemical elaboration.

Orthogonal Protection Strategies for Dual Boc Groups

The synthesis of molecules containing multiple instances of the same protecting group, such as this compound, necessitates strategies for their selective removal. While both Boc groups are acid-labile, their distinct electronic environments—the N1-Boc being on a secondary, alkyl-type indoline nitrogen and the C4-Bocamino on a primary, aryl-type amine—allow for differential reactivity. This difference is the cornerstone of achieving orthogonality.

Recent advancements have demonstrated that selective deprotection can be achieved without relying on traditional acidic methods. A notable strategy involves thermal deprotection in a continuous flow system, where temperature control can discriminate between Boc groups based on their stability. rsc.orgarkat-usa.org Research has shown that aryl N-Boc groups can be selectively removed at lower temperatures than alkyl N-Boc groups. rsc.orgchinesechemsoc.org For instance, in a study on bis-Boc protected tryptamine, a close structural analog, the aryl N-Boc group was cleaved selectively at 150 °C, while the alkyl N-Boc required a higher temperature of 230 °C for removal. chinesechemsoc.org This temperature-gradient approach offers a clean, acid-free method for sequential deprotection.

Alternative methods using catalytic amounts of metal salts have also been explored. Iron(III) chloride, for example, has been shown to be a mild and sustainable catalyst for the selective cleavage of one Boc group in N,N'-diprotected amines. nih.gov The selectivity in these systems is often dependent on the other substituent on the nitrogen, offering a tunable method for deprotection. nih.gov Furthermore, various mild deprotection conditions using reagents like sodium methoxide (B1231860) in methanol (B129727) or silica (B1680970) gel in refluxing toluene (B28343) have been reported for N-Boc groups on indoles and other heterocycles, which could potentially be optimized for the selective cleavage required for this compound. researchgate.netbohrium.com

| Method | Conditions | Selectivity | Reference |

| Thermal Flow | 150 °C, MeOH, Continuous Flow | Selective removal of Aryl N-Boc | chinesechemsoc.org |

| Thermal Flow | 230 °C, MeOH, Continuous Flow | Cleavage of both Aryl and Alkyl N-Boc | chinesechemsoc.org |

| Catalytic | FeCl₃ (catalytic), CH₃CN, rt | Selective deprotection of N-Boc in N-Boc,N-Tosyl amines | nih.gov |

| Basic | NaOMe (catalytic), MeOH, rt | Deprotection of N-Boc on indoles | bohrium.com |

Advanced Synthetic Control and Efficiency

Beyond managing protecting groups, the efficient construction of the this compound scaffold and its derivatives demands precise control over regiochemistry and stereochemistry.

Regioselective Functionalization at C4 of the Indoline Core

The introduction of a functional group at the C4 position of the indoline core is a significant synthetic challenge due to the generally higher reactivity of other positions (N1, C2, C3). The most common and reliable strategy to achieve C4-amination involves a multi-step sequence starting from a pre-functionalized benzene (B151609) ring.

The synthesis typically commences with 4-nitroindole. rsc.orgsnnu.edu.cn This starting material ensures that the nitrogen functionality is correctly positioned from the outset. A typical synthetic sequence involves:

Protection of the indole nitrogen (N1): The indole nitrogen is protected, often with a bulky silyl (B83357) group like triisopropylsilyl (TIPS) or a Boc group, to facilitate subsequent reactions and prevent side reactions. rsc.org

Reduction of the nitro group: The C4-nitro group is reduced to a primary amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. rsc.org

Protection of the C4-amino group: The newly formed C4-amino group is then protected, typically with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). rsc.org At this stage, the molecule is a di-protected 4-aminoindole.

Reduction of the indole to indoline: The indole's 2,3-double bond is reduced to form the saturated indoline ring. This can be achieved through various methods, including catalytic hydrogenation, often leading to the desired this compound after potential protecting group manipulation.

Direct C-H functionalization of the indole benzene ring at C4 has also been developed, primarily using directing groups. tandfonline.com For example, installing a pivaloyl or aldehyde group at the C3 position can direct transition metal catalysts (e.g., Palladium or Iridium) to functionalize the C4 position. nih.govorganic-chemistry.org While these methods are powerful for creating C4-substituted indoles that are precursors to the target indoline, direct C4-amination of an unfunctionalized indoline core remains less explored.

Enantioselective Synthesis of Chiral this compound Derivatives

Creating chiral derivatives of this compound, where stereocenters are introduced typically at the C2 or C3 positions, is crucial for applications in medicinal chemistry. This is achieved through either catalytic asymmetric pathways or the use of chiral auxiliaries.

The most direct method for generating chiral indolines is the asymmetric hydrogenation of the corresponding indole precursors. This has been accomplished with high efficiency and enantioselectivity using transition metal catalysts.

Metal-Catalyzed Hydrogenation: Chiral complexes of rhodium, ruthenium, and iridium with specialized phosphine (B1218219) ligands have proven effective. chinesechemsoc.orgresearchgate.netacs.org For example, Rhodium-PhTRAP complexes can hydrogenate various N-protected indoles to yield chiral indolines with up to 98% enantiomeric excess (ee). researchgate.net Similarly, Iridium-ZhaoPhos catalytic systems have been developed for the asymmetric hydrogenation of unprotected indoles, a reaction that often requires a Brønsted acid co-catalyst to form an active iminium ion intermediate. chinesechemsoc.org

Organocatalysis: Metal-free approaches have also emerged. Chiral Brønsted acids, such as phosphoric acids, can catalyze the enantioselective transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, affording optically active indolines with excellent enantioselectivities (up to 97% ee). organic-chemistry.org Organocatalytic intramolecular Michael additions have also been used to construct 2,3-disubstituted indolines with high stereocontrol. rsc.org

| Catalyst System | Substrate Type | Product | Enantioselectivity (ee) | Reference |

| [Rh(nbd)₂]SbF₆ / PhTRAP | N-acetyl/tosyl indoles | Chiral Indolines | up to 98% | researchgate.net |

| Ir / ZhaoPhos / Brønsted Acid | Unprotected Indoles | Chiral Indolines | 86-99% | chinesechemsoc.org |

| Chiral Phosphoric Acid / Hantzsch Ester | 2-Aryl-3H-Indoles | Chiral Indolines | up to 97% | organic-chemistry.org |

| Cinchona Alkaloid Amine | (E)-3-(2-aminoaryl)propenones | cis/trans-2,3-disubstituted Indolines | up to 99% | rsc.org |

The use of a chiral auxiliary involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Evans Oxazolidinones: These are well-known auxiliaries used to direct asymmetric alkylations and aldol (B89426) reactions, which could be applied to precursors to set stereocenters before indoline ring formation. wikipedia.org

N-tert-Butanesulfinamide: This versatile chiral auxiliary can be condensed with ketones or aldehydes to form chiral N-sulfinyl imines. Nucleophilic addition to these imines proceeds with high diastereoselectivity, allowing for the synthesis of a wide array of chiral amines and nitrogen-containing heterocycles. nih.gov This approach could be used to construct a chiral side chain at C2 or C3 of the indoline ring.

Bicyclic Lactams: In a specific example, a chiral bicyclic lactam was used to control an enantioselective SNAr reaction, which was a key step in the synthesis of chiral spirooxoindoles. researchgate.net This demonstrates the power of auxiliaries in controlling the stereochemistry of complex indoline derivatives.

Multicomponent and One-Pot Synthetic Protocols

Several one-pot procedures have been developed for the synthesis of functionalized indolines. A notable example is a one-pot process that combines intramolecular condensation of a carbamate (B1207046) precursor, N-Boc deprotection, and a palladium-catalyzed asymmetric hydrogenation to generate chiral 2-substituted indolines with excellent yield and enantioselectivity (up to 96% ee). dicp.ac.cnrsc.org Another efficient method is the tandem direct reductive amination followed by N-Boc protection in a single pot, which is a powerful tool for synthesizing N-Boc protected secondary amines, a core structure within the target molecule. nih.gov

While fewer MCRs directly target the simple indoline scaffold, many have been developed for creating highly substituted indole derivatives, which can then be reduced to indolines. nih.govresearchgate.net For example, a three-component reaction between N-(2-formylaryl)sulfonamides, a secondary amine, and calcium carbide (as an acetylene (B1199291) source) can produce 2-methylene-3-aminoindolines in one pot. researchgate.net Such strategies highlight the potential for developing highly convergent and efficient syntheses for complex indoline targets.

Chemical Reactivity and Derivatization Strategies

Transformations Involving Boc Protecting Groups

The presence of a Boc group on the indoline (B122111) nitrogen (N1) and another on the exocyclic amino group at the C4 position allows for selective and sequential deprotection, a cornerstone of modern synthetic strategy. The differential reactivity of the N1-Boc (a carbamate (B1207046) of a secondary amine integrated into a heterocyclic system) and the C4-Boc (a carbamate of a primary aromatic amine) enables controlled manipulation.

The N1-Boc group, being part of the indoline nitrogen, is generally more labile under certain acidic conditions compared to the C4-amino Boc group. However, achieving high selectivity can be challenging. Mild acidic conditions are typically employed to cleave the N1-Boc group while preserving the C4-Boc moiety. Reagents such as silica (B1680970) gel in refluxing toluene (B28343) have been reported for the selective deprotection of N-Boc protected indolines. jlu.edu.cnresearchgate.net This method offers a convenient alternative to other mild techniques, demonstrating good yields for the deprotection of N-Boc protected indolines (89%). jlu.edu.cnresearchgate.net

Another approach involves the use of solid acidic catalysts like Montmorillonite K10, which has been shown to be effective in removing aromatic N-Boc groups while leaving aliphatic N-Boc amines intact. researchgate.net While the C4-Bocamino group is on an aromatic ring, its electronic environment differs from the N1-Boc, potentially allowing for selective removal under carefully controlled conditions.

Conversely, the selective removal of the C4-Boc amino group while retaining the N1-Boc protector is a valuable transformation for subsequent functionalization of the C4-amino group. This is often achieved under conditions that differentiate between the electronic nature of the anilinic carbamate (C4) and the heterocyclic secondary amine carbamate (N1). Stronger acidic conditions, such as concentrated trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent, are typically required to cleave the more stable C4-Boc group. The N1-Boc group, being more acid-labile, would likely be cleaved under these conditions as well, making selectivity a significant challenge.

However, strategies using specific Lewis acids or other catalytic systems can offer a pathway to this selective deprotection. For instance, cerium(III) chloride has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups, highlighting the potential for Lewis acid catalysis to achieve selectivity based on subtle electronic and steric differences. organic-chemistry.org

The concept of orthogonal protection is central to the synthetic utility of 1-Boc-4-Bocamino-indoline. thieme-connect.de An orthogonal strategy allows for the removal of one protecting group in the presence of the other, enabling sequential and site-specific modifications. nih.govrsc.org For this specific molecule, a typical orthogonal sequence would involve the selective removal of the N1-Boc group under mild acidic conditions, followed by a reaction at the now-free indoline nitrogen. Subsequently, the C4-Boc group can be removed under stronger acidic conditions to allow for derivatization of the C4-amino group.

A hypothetical, yet plausible, synthetic sequence could be:

Selective N1-Deprotection: Treatment with a mild acid catalyst to yield 4-Bocamino-indoline.

N1-Functionalization: Reaction of the free indoline nitrogen with an electrophile (e.g., alkylation or acylation).

C4-Deprotection: Removal of the remaining C4-Boc group with a strong acid (e.g., TFA) to expose the primary amine.

C4-Functionalization: Derivatization of the C4-amino group.

This controlled sequence provides access to a wide array of di-substituted indoline derivatives that would be difficult to synthesize otherwise.

While less common, the possibility of Boc group migration must be considered, particularly under thermal or catalytic conditions. Anion-triggered N→O Boc migration has been reported in other complex systems, proceeding through cyclic transition states. nih.gov In the context of this compound, while no specific N→N migration from C4 to N1 (or vice versa) is prominently documented in the literature, the potential for such rearrangements under certain basic or Lewis acidic conditions should not be entirely dismissed. Such migrations, if they occur, could lead to isomeric impurities and complicate synthetic outcomes. For instance, the migration of substituents on the indole (B1671886) core itself, such as the acid-catalyzed 1,2-migration of alkyl and aryl groups, is a known phenomenon, suggesting the potential for mobility of groups attached to the heterocyclic system under specific conditions. nih.gov

Reactivity at the Indoline Core

The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is directed by the combined electronic effects of the N1-Boc group and the C4-Bocamino substituent.

N1-Boc Group: The nitrogen atom of the indoline ring is a powerful ortho-, para-director and an activating group. However, when acylated with the Boc group, its activating effect is significantly diminished due to the electron-withdrawing nature of the carbonyl group. It still directs incoming electrophiles to the ortho and para positions relative to the nitrogen, which are C7 and C5, respectively.

C4-Bocamino Group: The amino group at C4 is also a strong activating group and an ortho-, para-director. Its nitrogen lone pair can donate electron density into the ring via resonance. The ortho positions are C3 and C5, and the para position is C7.

The combined influence of these two groups determines the position of substitution. Both groups strongly direct towards positions C5 and C7. The C5 position is ortho to the C4-amino group and para to the N1-indoline nitrogen, making it electronically very rich and a likely site for substitution. The C7 position is para to the C4-amino group and ortho to the N1-nitrogen, also making it a highly activated position. Steric hindrance may play a role in favoring one position over the other.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlkouniv.ac.in The specific conditions required for these reactions would need to be carefully optimized to avoid side reactions involving the Boc groups.

Nucleophilic Reactions at the Indoline System

The indoline ring system, being an electron-rich aromatic heterocycle, is generally more susceptible to electrophilic substitution than nucleophilic attack. The presence of two electron-donating groups (the N1-Boc and the C4-Bocamino) further increases the electron density of the aromatic ring, making direct nucleophilic aromatic substitution (SNAr) challenging. SNAr reactions typically require the presence of a good leaving group (such as a halide) and activation by at least one strong electron-withdrawing group on the aromatic ring.

However, nucleophilic substitution can be envisioned on derivatives of this compound that are appropriately functionalized. For instance, if a halogen atom were installed at the C5, C6, or C7 position of the benzene ring, a nucleophilic attack could be feasible under specific conditions, although the electron-donating nature of the existing substituents would necessitate harsh reaction conditions.

In related nitrogen-containing heterocyclic systems, such as quinolines, nucleophilic aromatic substitution is a well-established method for introducing amino groups at positions activated by the ring nitrogen and bearing a leaving group like chlorine. By analogy, a hypothetical 7-halo-1-Boc-4-Bocamino-indoline could potentially undergo SNAr with various nucleophiles, driven by the inductive effect of the adjacent N1-Boc group and stabilization of the Meisenheimer intermediate.

The reactivity of the indoline system can also be altered by modifying the N1 substituent. While the Boc group is electron-donating through resonance, conversion to a 1-hydroxyindoline derivative could activate the system towards nucleophilic attack at the nitrogen itself, a reaction pathway that has been observed in other indole systems.

Metal-Catalyzed Cross-Coupling Reactions and C–H Functionalization

Transition metal-catalyzed reactions represent a powerful toolkit for the derivatization of the indoline core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are particularly prevalent for functionalizing indole and indoline scaffolds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. To apply this strategy to this compound, a halogenated precursor would be required (e.g., a bromo- or iodo-substituted derivative). Given such a precursor, a wide array of transformations could be accomplished. For instance, a Suzuki-Miyaura coupling could introduce aryl or vinyl groups, a Sonogashira coupling would install alkyne moieties, and a Buchwald-Hartwig amination could form new C-N bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields in these transformations.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Resulting Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)2 / PPh3 | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | Pd(PPh3)4 / CuI | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)2 / P(o-tol)3 | C-C (Alkenyl) |

| Buchwald-Hartwig | Amine, Amide | Pd2(dba)3 / Xantphos | C-N |

| Stille | Organostannane | Pd(PPh3)4 | C-C (Aryl/Vinyl) |

| Cyanation | Cyanide Source (e.g., Zn(CN)2) | Pd(PPh3)4 | C-CN |

C–H Functionalization:

Direct C–H functionalization has emerged as a highly atom-economical strategy that avoids the need for pre-functionalized starting materials like halides. For the indole nucleus, C–H activation is challenging due to the presence of multiple C-H bonds with different reactivities. Functionalization of the benzene portion of the indole ring (C4–C7) is particularly difficult compared to the more reactive pyrrole (B145914) ring (C2, C3).

Site-selectivity can often be achieved by using a directing group, typically attached to the N1 position. The N1-Boc group on this compound could potentially serve as a directing group, although other groups like pivaloyl or phosphinoyl have been shown to be highly effective in directing metallation to specific positions, such as C7. For example, rhodium and palladium catalysts have been successfully employed for the directed C-H functionalization of various N-protected indoles. These methods allow for the introduction of aryl, alkyl, and other functional groups at positions that are otherwise difficult to access. Late-stage photoredox catalysis has also been reported for the C-H amidation of N-unprotected indoles.

Functional Group Interconversions of the C4-Amino Moiety

The C4-Bocamino group is a protected primary amine, and its transformations are central to the synthetic utility of this compound. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in a non-nucleophilic solvent) to liberate the free 4-aminoindoline derivative. This unprotected amine is a versatile functional handle for a wide range of subsequent reactions.

Once deprotected, the 4-amino group can undergo various functional group interconversions:

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones offers a more controlled method for mono-alkylation.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the C4 position.

Friedel-Crafts Reaction: The free amino group can be used to direct further electrophilic substitution on the aromatic ring.

These transformations significantly expand the molecular diversity that can be generated from the this compound precursor.

| Starting Group | Reagent(s) | Resulting Functional Group | Reaction Class |

| -NHBoc | TFA or HCl | -NH2 (Primary Amine) | Deprotection |

| -NH2 | RCOCl / Base | -NHCOR (Amide) | N-Acylation |

| -NH2 | RSO2Cl / Base | -NHSO2R (Sulfonamide) | N-Sulfonylation |

| -NH2 | R'CHO, NaBH(OAc)3 | -NHR' (Secondary Amine) | Reductive Amination |

| -NH2 | 1. NaNO2, HCl2. CuX (X=Cl, Br, CN) | -X (Halide, Cyano) | Diazotization / Sandmeyer |

Applications As a Key Intermediate and Privileged Scaffold in Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The indoline (B122111) core is a fundamental component of numerous indole (B1671886) alkaloids, a major class of natural products exhibiting a wide spectrum of biological activities. The strategic incorporation of functional groups onto the indoline ring is a critical aspect of the total synthesis of these complex molecules. 1-Boc-4-Bocamino-indoline serves as a crucial starting material in this endeavor, providing a stable and readily functionalizable platform.

The Boc protecting groups on both the indoline nitrogen and the exocyclic amino group allow for selective deprotection and subsequent elaboration. This differential reactivity is paramount in multi-step syntheses where precise control over the sequence of bond formations is necessary. For instance, the selective removal of one Boc group in the presence of the other enables the introduction of diverse substituents at either the N-1 or C-4 position, paving the way for the synthesis of a variety of natural product analogues. The indoline skeleton itself is a key feature in many bioactive compounds, and the ability to modify it at specific positions is essential for structure-activity relationship (SAR) studies.

| Natural Product Class | Core Scaffold | Relevance of 4-Amino-indoline Moiety |

| Indole Alkaloids | Indoline | Introduction of nitrogen-containing side chains crucial for bioactivity. |

| Mitomycins | Aziridino[2',3':3,4]pyrrolo[1,2-a]indole | The amino group at C-4 can be a precursor to the aziridine (B145994) ring. |

| Strychnos Alkaloids | Complex Indoline Cage | Functionalization at the C-4 position can influence binding to biological targets. |

This table illustrates the potential applications of the 4-amino-indoline core, derivable from this compound, in the synthesis of various classes of natural products.

Building Block for Novel Heterocyclic Architectures

The inherent reactivity of the 4-aminoindoline scaffold, unmasked from its Boc-protected form, provides a gateway to a diverse range of novel heterocyclic architectures. The amino group at the C-4 position can participate in a variety of cyclization reactions, serving as a nucleophile to form new rings fused to the indoline core. This strategy has been employed to construct polycyclic systems with unique three-dimensional shapes, which are of significant interest in medicinal chemistry and materials science.

For example, condensation of the deprotected 4-aminoindoline with dicarbonyl compounds or their equivalents can lead to the formation of pyrazine, imidazole, or other heterocyclic rings fused to the benzene (B151609) portion of the indoline. Furthermore, the indoline nitrogen can be involved in intramolecular cyclization reactions, leading to the formation of bridged systems. The versatility of this compound as a building block stems from the ability to selectively deprotect and functionalize its two nitrogen centers, allowing for a programmed and divergent synthesis of complex heterocyclic libraries.

Scaffold Design in Medicinal Chemistry and Chemical Biology Research

The indoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. The rigid, bicyclic structure of indoline provides a well-defined three-dimensional orientation for appended functional groups, facilitating their interaction with protein binding pockets. This compound is an exemplary starting point for the design and synthesis of novel therapeutic agents.

The creation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. This compound is an ideal scaffold for diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate a collection of structurally diverse molecules. The two Boc-protected nitrogen atoms serve as orthogonal handles for the introduction of a wide variety of substituents.

By employing a combinatorial approach, where different building blocks are systematically attached to the deprotected nitrogen atoms, large libraries of unique indoline derivatives can be synthesized. This allows for the exploration of a vast chemical space and increases the probability of identifying compounds with desired biological activities. The robust nature of the indoline core ensures that the resulting molecules maintain a degree of structural rigidity, which is often beneficial for target binding.

| Library Generation Strategy | Point of Diversification | Potential Functional Groups |

| N-1 Acylation/Alkylation | Indoline Nitrogen | Amides, sulfonamides, alkyl chains, aromatic rings |

| C-4 Amino Group Acylation/Alkylation | Exocyclic Amino Group | Amides, ureas, thioureas, alkyl chains, heterocyclic rings |

| Suzuki/Buchwald-Hartwig Coupling | Aryl Halide Precursor to Indoline | Aryl, heteroaryl groups |

This interactive table outlines strategies for generating diverse compound libraries starting from the this compound scaffold.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid indoline scaffold can be used to constrain the conformation of peptide chains, forcing them to adopt a specific three-dimensional structure that is recognized by a biological target.

The amino group at the C-4 position of the deprotected indoline can be incorporated into a peptide backbone or serve as an anchor point for peptide side chains. By replacing a flexible portion of a natural peptide with the rigid indoline core, it is possible to create peptidomimetics with increased potency and selectivity. The ability to functionalize both nitrogen atoms of this compound provides a powerful tool for fine-tuning the structure and properties of these peptidomimetic constructs.

Contributions to Asymmetric Synthesis as a Chiral Precursor

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The synthesis of enantiomerically pure drugs is therefore a major focus of modern organic chemistry. While this compound itself is achiral, it can be readily resolved into its constituent enantiomers or synthesized in an enantiomerically pure form. This chiral, non-racemic 4-aminoindoline can then serve as a valuable precursor in asymmetric synthesis.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Boc-4-Bocamino-indoline, both ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the indoline (B122111) core, the aromatic ring, and the two tert-butoxycarbonyl (Boc) protecting groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this compound would appear in distinct regions, corresponding to the aliphatic indoline protons, the aromatic protons, the N-H proton, and the highly shielded tert-butyl protons of the Boc groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the various sp²-hybridized aromatic and sp³-hybridized aliphatic carbons of the indoline ring system. clockss.orgnih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on typical values for Boc-protected anilines and N-Boc-indoline systems.

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Boc Groups | δ ≈ 1.50 ppm (singlet, 18H) | δ ≈ 153-154 ppm (C=O) |

| δ ≈ 80-81 ppm (-C(CH₃)₃) | ||

| δ ≈ 28.4 ppm (-C(CH₃)₃) | ||

| Indoline C2-H₂ | δ ≈ 3.0-3.2 ppm (triplet) | δ ≈ 28-30 ppm |

| Indoline C3-H₂ | δ ≈ 3.9-4.1 ppm (triplet) | δ ≈ 48-50 ppm |

| Aromatic C5-H | δ ≈ 7.1-7.3 ppm (doublet) | δ ≈ 124-126 ppm |

| Aromatic C6-H | δ ≈ 6.8-7.0 ppm (triplet) | δ ≈ 117-119 ppm |

| Aromatic C7-H | δ ≈ 7.6-7.8 ppm (doublet) | δ ≈ 128-130 ppm |

| Aromatic Quaternary Carbons | N/A | δ ≈ 130-145 ppm (multiple signals) |

| N-H (Bocamino) | δ ≈ 6.5-7.0 ppm (broad singlet) | N/A |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₈H₂₆N₂O₄), the molecular weight is 334.41 g/mol .

In electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 335. A common and characteristic fragmentation pathway for Boc-protected amines involves a McLafferty-type rearrangement, leading to the loss of isobutylene (C₄H₈, 56 Da). core.ac.uknih.gov Another typical fragmentation is the loss of the entire Boc group (C₅H₈O₂, 100 Da). doaj.org Since the target molecule contains two Boc groups, sequential losses would be expected under tandem MS (MS/MS) conditions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. The calculated exact mass of the [M+H]⁺ ion for C₁₈H₂₆N₂O₄ is 335.19653 Da. nih.gov

Table 2: Predicted HRMS Fragments for this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₁₈H₂₇N₂O₄]⁺ | Protonated Molecule [M+H]⁺ | 335.19653 |

| [C₁₄H₁₉N₂O₄]⁺ | [M+H - C₄H₈]⁺ | 279.13393 |

| [C₁₃H₁₉N₂O₂]⁺ | [M+H - C₅H₈O₂]⁺ | 235.14410 |

| [C₁₀H₁₁N₂O₂]⁺ | [M+H - C₄H₈ - C₄H₈]⁺ | 191.08150 |

| [C₈H₁₁N₂]⁺ | [M+H - 2x(C₅H₈O₂)]⁺ | 135.09167 |

Chromatographic Methods for Purity and Enantiomeric Purity Determination

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for purity assessment.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. While this compound is an achiral molecule, chiral HPLC would be a critical technique if the synthesis involved chiral precursors or catalysts, or for the analysis of chiral analogues. Chiral Stationary Phases (CSPs) are used to separate enantiomers. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for a broad range of compounds, including indole (B1671886) alkaloids. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The differential stability of these complexes leads to different retention times, allowing for separation and quantification. The enantiomeric purity, or enantiomeric excess (% ee), can be calculated from the relative peak areas in the resulting chromatogram.

Table 3: Typical Chiral HPLC Method Parameters for Indoline-like Compounds

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Normal Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v) with additive (e.g., 0.1% diethylamine) |

| Reversed Phase: Acetonitrile / Water or Methanol (B129727) / Water with buffer (e.g., 0.1% TFA) | |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or other relevant wavelength |

| Temperature | Ambient (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to its high molecular weight and the presence of two polar N-H bonds within the Boc-carbamate groups, this compound is not sufficiently volatile for direct GC analysis. The thermally labile nature of the Boc group can also lead to decomposition in the hot GC injection port. nih.gov

Therefore, GC analysis requires prior derivatization to increase volatility and thermal stability. researchgate.net A common strategy involves a two-step process:

Deprotection: The two Boc groups are removed using an acid, such as trifluoroacetic acid (TFA), to yield the corresponding diaminoindoline.

Derivatization: The resulting primary and secondary amine functional groups are then converted into less polar, more volatile derivatives. This is typically achieved through acylation (e.g., with trifluoroacetic anhydride (B1165640), TFAA) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). sigmaaldrich.com

The resulting derivatized compound can then be readily analyzed by GC or GC-MS to assess purity and identify any volatile impurities.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although the parent compound this compound is achiral, this technique would be invaluable for determining the absolute configuration of a chiral precursor, a related chiral intermediate, or a final chiral product derived from it. acs.org

The technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing this diffraction pattern, the precise position of every atom in the crystal lattice can be determined, providing unambiguous information on bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net For chiral molecules, the data can be used to determine the absolute configuration (R/S designation) without reference to other chiral compounds. mdpi.com

Q & A

Q. How to design a comparative study evaluating Boc protection strategies for scalability?

- Answer :

- Controlled Variables : Catalyst type, solvent polarity, and reaction time.

- Metrics : Yield, purity, and energy efficiency (E-factor).

- Use PICO Framework : Population (indoline derivatives), Intervention (Boc protocols), Comparison (alternative protecting groups), Outcome (yield optimization) .

Methodological Best Practices

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid vague aims .

- Data Interpretation : Use WinGX for crystallographic refinement and ORTEP for visualization .

- Peer Review Alignment : Structure manuscripts per Medicinal Chemistry Research guidelines (Introduction, Results/Discussion, Experimental) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.